molecular formula C21H18ClN5O4 B2506229 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide CAS No. 899953-95-8

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2506229
CAS No.: 899953-95-8
M. Wt: 439.86
InChI Key: OSEFOZXVTFKBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. It integrates a morpholine-substituted pyridazine core, a chloro-nitrobenzamide pharmacophore, and a connecting phenyl ring, making it a valuable scaffold in drug discovery . This structure is characteristic of compounds investigated for their potential to interact with specific proteins and enzymes, often leading to explorations in areas such as anticancer and antimicrobial activities . The presence of the electron-deficient pyridazine and nitro groups makes the compound a candidate for further chemical transformations, including reduction of the nitro group to an amine or nucleophilic aromatic substitution of the chloride, allowing for the synthesis of a diverse array of derivatives . Researchers utilize this compound as a key building block to develop more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. The compound is provided for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c22-18-6-5-16(27(29)30)13-17(18)21(28)23-15-3-1-14(2-4-15)19-7-8-20(25-24-19)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFOZXVTFKBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-morpholinopyridazin-3-yl intermediate. This can be achieved through the reaction of 3-chloropyridazine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Nitration of Benzamide: The next step involves the nitration of a suitable benzamide precursor. This is usually done using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzamide ring.

    Coupling Reaction: The final step is the coupling of the pyridazinyl intermediate with the nitrated benzamide. This is typically carried out using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The morpholine ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Reduction: Conversion of the nitro group to an amino group, yielding an amine derivative.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the morpholine ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide exhibit significant anticancer properties. These compounds are often designed to inhibit specific pathways involved in tumor growth and proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed efficacy against various cancer cell lines by inducing apoptosis through the inhibition of key signaling pathways . The structure-activity relationship (SAR) analysis revealed that modifications on the morpholine ring significantly enhanced potency and selectivity against cancer cells.

Anti-parasitic Activity

Another promising application of this compound is its anti-parasitic activity, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis.

  • Case Study : In a preclinical study, derivatives of the compound were tested for their efficacy against L. donovani. The results indicated that certain modifications led to improved solubility and bioavailability, enhancing their therapeutic potential . The compound was found to inhibit the β5-subunit of the proteasome, which is critical for the survival of the parasite.

Table 1: In Vitro Activity Profile

ParameterValue
Aqueous Solubility (μM)150
pEC50 (THP-1 cells)<4.3
% Reduction in Parasitemia98%

Table 2: In Vivo Pharmacokinetics

ParameterValue
IV Dose (mg/kg)3
Oral Dose (mg/kg)10
T1/2 (h)0.5
AUC (ng·min/mL)258,000

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Compounds Compared :

2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide

2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide

Structural Differences :

  • Both analogs lack the morpholinopyridazinyl group and instead have alkyl or halogen substituents on the phenyl ring (e.g., isopropyl, methyl, or chloro groups).

Functional Differences :

  • G6PC mRNA Induction: 2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide: Induced a 2.1-fold increase in G6PC mRNA expression, suggesting RORγ agonism. 2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide: Only 1.2-fold induction, indicating weaker activity .

Key Compounds Compared :

Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide)

Imazosulfuron (2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)

Structural Differences :

  • These agrochemicals are acetamides with simpler alkyl or methoxy substituents, lacking the nitro group and heteroaromatic systems present in the target compound.

Functional Differences :

  • Propachlor and imazosulfuron act as herbicides by inhibiting acetolactate synthase (ALS).
  • The target compound’s nitro group and morpholinopyridazinyl group likely preclude herbicidal activity, instead favoring pharmaceutical applications .

Table 2: Agrochemical Comparison

Compound Substituents Primary Use
Target Compound Nitro, morpholinopyridazinyl Unknown
Propachlor Isopropyl, phenyl Herbicide
Imazosulfuron Methoxy, dimethylphenyl Herbicide

Key Compounds Compared :

2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide

2-Hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide

Structural Differences :

  • These inhibitors feature acryloyl and hydroseleno groups, enhancing their ability to form protective films on metal surfaces.

Functional Differences :

  • The target compound’s nitro and chloro groups are electron-withdrawing, which may reduce its efficacy as a corrosion inhibitor compared to acryloyl-containing analogs .

Table 3: Corrosion Inhibition Comparison

Compound Key Functional Groups Application
Target Compound Nitro, chloro, benzamide Not studied
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide Acrylamide, methoxy Corrosion inhibitor

Critical Analysis of Structural Determinants

  • Morpholinopyridazinyl Group: Likely improves pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) compared to alkyl/halogen substituents in agrochemicals .
  • Chloro Substituent : Common in both pharmaceuticals and agrochemicals, but its position (ortho vs. para) critically affects activity .

Biological Activity

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClN₅O₂
  • Molecular Weight : 335.76 g/mol

The presence of the chlorine atom, nitro group, and morpholinopyridazine moiety contributes to its biological properties.

Research indicates that 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on several enzymes, including α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The IC₅₀ values for these inhibitory activities suggest potent effects compared to standard inhibitors like acarbose .
  • Cellular Interactions : Molecular docking studies reveal that the compound engages in hydrogen bonding and hydrophobic interactions with key amino acid residues in target proteins. This binding affinity is crucial for its inhibitory activity against enzymes involved in metabolic pathways .

Biological Activity and Therapeutic Potential

The biological activities of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide can be summarized as follows:

Biological Activity Mechanism Reference
α-Glucosidase InhibitionCompetitive inhibition with significant binding interactions
Antidiabetic PropertiesReduces postprandial blood glucose levels
Anticancer PotentialInduces apoptosis in cancer cell lines through mitochondrial pathways
Antimicrobial ActivityExhibits activity against various bacterial strains

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antidiabetic Studies : In vitro assays demonstrated that the compound effectively inhibits α-glucosidase with an IC₅₀ value significantly lower than that of acarbose (IC₅₀ = 39.48 ± 0.80 μM) . This suggests potential for managing diabetes through carbohydrate metabolism regulation.
  • Anticancer Research : A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, showcasing its potential as a chemotherapeutic agent . The mechanism involves mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating its potential use as an antimicrobial agent . This aspect is particularly relevant in the context of increasing antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of pyridazine and benzene rings. Key steps include:

  • Chlorination and nitration of the benzamide backbone under controlled temperatures (e.g., 0–5°C for nitration to avoid byproducts).
  • Morpholino group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to link the pyridazine and phenyl moieties, optimized using Pd-based catalysts . Yield optimization relies on solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC/HPLC), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR spectroscopy (1H/13C): Confirms substituent positions and molecular connectivity. For example, the nitro group’s deshielding effect appears at ~8.2 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).
  • HPLC : Assesses purity (>95% typical for research-grade material) and monitors reaction progress .
  • X-ray crystallography : Resolves stereoelectronic effects, though crystallization may require slow evaporation from DMSO/EtOH mixtures .

Q. What are the primary physicochemical properties critical for in vitro assays?

  • Lipophilicity (logP) : Predicted ~3.5 (via computational tools), indicating moderate membrane permeability.
  • Solubility : Poor in aqueous buffers; DMSO is preferred for stock solutions.
  • Stability : Degrades under prolonged UV light; store at -20°C in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Contradictions often arise from assay conditions. Methodological considerations include:

  • Cell line variability : Use isogenic lines (e.g., HEK293 vs. HepG2) to control for receptor expression differences .
  • Compound handling : Ensure consistent DMSO concentration (<0.1% to avoid cytotoxicity) .
  • Dose-response validation : Repeat assays with internal controls (e.g., known RORγ agonists/antagonists) to benchmark activity .

Q. What strategies optimize reaction yields during the synthesis of analogues with modified morpholino or nitro groups?

  • Morpholino substitution : Replace morpholine with piperazine derivatives using microwave-assisted synthesis (20–30% yield improvement at 100°C, 30 min) .
  • Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) to amine intermediates, critical for prodrug designs. Monitor via FTIR for NH2 stretch at ~3400 cm⁻¹ .
  • Parallel synthesis : Use robotic platforms to screen >50 analogues for SAR studies, prioritizing electron-withdrawing substituents for enhanced stability .

Q. How can computational modeling predict target interactions and guide structural modifications?

  • Molecular docking (AutoDock Vina) : Simulate binding to RORγ’s ligand-binding domain (PDB: 6QIM). The nitro group forms hydrogen bonds with Arg367, while chloro substituents enhance hydrophobic contacts .
  • QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent electronegativity with activity. For example, trifluoromethyl groups improve potency but reduce solubility .
  • MD simulations : Assess binding stability over 100 ns trajectories; morpholino flexibility may reduce entropic penalties .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hr); HPLC tracks degradation products (e.g., nitro-to-amine reduction) .
  • Plasma stability test : Incubate with human plasma (4 hr); precipitate proteins with acetonitrile and analyze supernatant via LC-MS .
  • Forced degradation studies : Expose to heat (60°C), light (UV, 48 hr), and oxidants (H2O2) to identify vulnerable sites (e.g., benzamide cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.